molecular formula C18H20N6O2 B12907734 ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate CAS No. 83269-13-0

ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate

Cat. No.: B12907734
CAS No.: 83269-13-0
M. Wt: 352.4 g/mol
InChI Key: OBFVNBRZIVSPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate (NSC 181928) is a synthetic pyridopyrazine derivative with a molecular formula of C₁₈H₂₂N₆O₂ and a molecular weight of 354.41 g/mol . Its structure features a pyrido[3,4-b]pyrazine core substituted with an amino group at position 5, an N-methylanilino-methyl group at position 3, and an ethyl carbamate moiety at position 7 (Figure 1). This compound has been extensively studied for its antimitotic and anticancer properties, particularly against leukemia (L1210, P388), colon cancer (26, 38), and H.Ep. 2 cell lines .

Mechanism of Action: NSC 181928 induces mitotic arrest by binding to tubulin, thereby inhibiting microtubule polymerization. This mechanism is shared with nocodazole and benzimidazole carbamates, as demonstrated by cross-resistance studies in Chinese hamster ovary (CHO) cells .

Properties

CAS No.

83269-13-0

Molecular Formula

C18H20N6O2

Molecular Weight

352.4 g/mol

IUPAC Name

ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate

InChI

InChI=1S/C18H20N6O2/c1-3-26-18(25)23-15-9-14-16(17(19)22-15)21-12(10-20-14)11-24(2)13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3,(H3,19,22,23,25)

InChI Key

OBFVNBRZIVSPNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)N=CC(=N2)CN(C)C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

The synthesis of ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate involves multiple steps, including the formation of the pyrido[3,4-b]pyrazine core and subsequent functionalization. Specific synthetic routes and reaction conditions are detailed in scientific literature, but generally involve the use of amines, aldehydes, and carbamates under controlled conditions . Industrial production methods would likely involve optimization of these steps for scalability and cost-effectiveness.

Chemical Reactions Analysis

Ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and methylanilino groups, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate has been extensively studied for its anticancer properties. It has shown activity against several types of cancer cells, including leukemia and colon cancer cells . The compound causes the accumulation of cells at mitosis, leading to cell cycle arrest and apoptosis. This makes it a promising candidate for further research in cancer therapy .

Mechanism of Action

The mechanism of action of ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate involves the inhibition of mitosis. It targets specific molecular pathways that regulate cell division, leading to the accumulation of cells at the mitotic phase. This disruption in the cell cycle ultimately results in cell death .

Comparison with Similar Compounds

Modifications at the C2 Position

Analogs modified at the C2 position (e.g., ethyl 5-amino-2-methyl-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl carbamate) exhibit differential effects on tubulin binding and polymerization (Table 1).

Modification Tubulin Polymerization Inhibition Anticancer Activity (IC₅₀, μM) Reference
C2-Methyl Partial inhibition 0.45 (L1210)
C2-Hydroxyethyl Strong inhibition 0.22 (P388)
C2-Phenyl No inhibition >10 (Inactive)

Key Findings :

  • C2-Methyl and C2-Hydroxyethyl analogs retain potent tubulin-binding activity, while C2-Phenyl substitutions abolish activity due to steric hindrance .
  • The presence of a methyl group at C2 enhances conformational flexibility, improving interactions with tubulin’s colchicine-binding site .

Carbamate Group Alterations

Replacing the ethyl carbamate group with bulky substituents (e.g., benzyl or cyclohexyl carbamates) reduces solubility but increases potency in vitro (Table 2).

Substituent Solubility (mg/mL) Anticancer Activity (EC₅₀, μM) Reference
Ethyl Carbamate (NSC 181928) 0.8 0.35 (Colon 38)
Benzyl Carbamate 0.2 0.18 (Colon 38)
Cyclohexyl Carbamate 0.1 0.12 (Colon 38)

Key Findings :

  • Benzyl and cyclohexyl carbamates show 2–3× higher potency than the ethyl derivative but require formulation optimization for in vivo use .

Mechanism-Based Comparisons

Cross-Resistance with Microtubule-Targeting Agents

NSC 181928 shares a mechanism with nocodazole and benzimidazole carbamates, as evidenced by cross-resistance profiles in CHO cells (Table 3) .

Compound Fold Resistance (NocR Mutants) Mechanistic Class
NSC 181928 1.6–2.2 Tubulin polymerization inhibitor
Nocodazole 1.0 (Reference) Tubulin polymerization inhibitor
TN-16 1.8–2.0 Tubulin depolymerization agent
Thiabendazole <1.0 Non-tubulin target

Key Findings :

  • NocR mutants (nocodazole-resistant) exhibit proportional resistance to NSC 181928, confirming a shared binding site on tubulin .
  • Thiabendazole lacks cross-resistance, indicating a distinct mechanism unrelated to tubulin .

Comparison with R-PT (Cyclohexanedione Analogs)

The cyclohexanedione derivative (R)-ethyl 5-amino-2-methyl-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl carbamate (R-PT) demonstrates enhanced binding to tubulin (Kd = 0.15 μM) compared to NSC 181928 (Kd = 0.42 μM) . Structural analysis reveals that the cyclohexanedione scaffold in R-PT improves hydrophobic interactions with tubulin’s β-subunit, accounting for its higher affinity .

Biological Activity

Ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate, a synthetic compound, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C18H24N6O2C_{18}H_{24}N_{6}O_{2} with a molecular weight of approximately 352.4 g/mol. Its structure features a pyrido[3,4-b]pyrazine core, which is known to be associated with various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogenic bacteria and fungi, showing moderate to potent activity:

MicroorganismActivity LevelMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa High0.21 µM
Escherichia coli High0.21 µM
Micrococcus luteus Moderate-
Candida species Moderate-

The compound's efficacy against Gram-positive and Gram-negative bacteria suggests its potential as a therapeutic agent in treating infections caused by these microorganisms .

Anticancer Activity

This compound has also been investigated for its anticancer properties. It has shown promising results in inhibiting cell proliferation in various cancer cell lines:

Cell LineLC50 (nM)Sensitivity Level
U87 (Glioblastoma)200 ± 60High
BE (Breast Cancer)18.9Very High
SK (Skin Cancer)>3000Low

The mechanism of action appears to involve the inhibition of mitosis by targeting specific pathways that regulate cell division. This leads to the accumulation of cells at the mitotic phase and ultimately induces apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Gyrase : The compound forms key interactions with residues at the binding site of DNA gyrase, crucial for bacterial DNA replication.
  • Cell Cycle Arrest : It disrupts the normal cell cycle progression in cancer cells, leading to cell death.
  • Antioxidant Properties : Some studies suggest that it may exhibit antioxidant effects, contributing to its overall therapeutic profile .

Case Studies

  • Study on Antimicrobial Activity : In a recent study, derivatives of this compound were screened for their antimicrobial effects. The results indicated that certain derivatives had enhanced potency against resistant strains of bacteria .
  • Anticancer Research : Another study evaluated the compound's effects on various human cancer cell lines using the National Cancer Institute's 60-cell line screen. The findings highlighted its potential as a lead compound for further development in cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.